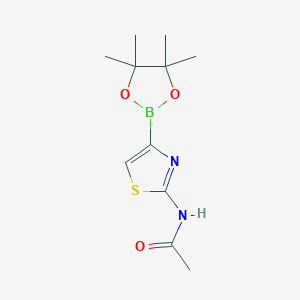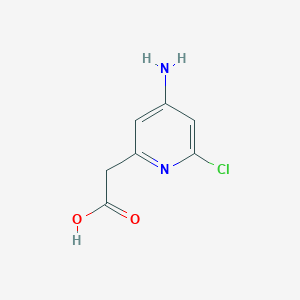![molecular formula C13H17BN2O2S B14852819 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester is a compound with the molecular formula C13H17BN2O2S and a molecular weight of 276.16 g/mol . This compound is part of the boronic acid ester family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the thiazole ring in its structure adds to its significance, as thiazole derivatives are commonly found in biologically active molecules .
Preparation Methods
The synthesis of 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester typically involves the reaction of 2-Aminobenzo[D]thiazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method highly efficient and widely used in industrial settings .
Chemical Reactions Analysis
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of halogenated compounds.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate, and solvents such as ethanol or water . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester primarily involves its role as a boronic acid ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium complexes, followed by reductive elimination to form the desired carbon-carbon bond . The thiazole ring can also participate in various interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester include:
2-Methylbenzo[D]thiazol-6-ylboronic acid pinacol ester: This compound has a similar structure but with a methyl group at the 6-position.
Thiazol-2-ylboronic acid pinacol ester: This compound lacks the amino group and has a simpler structure.
The uniqueness of this compound lies in its combination of the boronic acid ester and thiazole ring, which provides a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C13H17BN2O2S |
|---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-5-7-9-10(8)16-11(15)19-9/h5-7H,1-4H3,(H2,15,16) |
InChI Key |
CPWNGXXCUJKMLA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)

![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)







